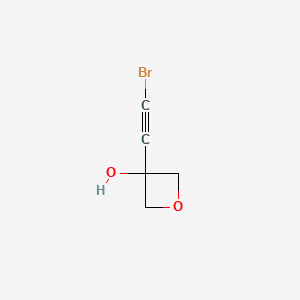
3-(2-Bromoethynyl)oxetan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethynyl)oxetan-3-ol is a compound that features an oxetane ring substituted with a bromoethynyl group. Oxetanes are four-membered cyclic ethers known for their unique chemical properties and reactivity. The presence of the bromoethynyl group adds further reactivity to the molecule, making it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethynyl)oxetan-3-ol typically involves the formation of the oxetane ring followed by the introduction of the bromoethynyl group. One common method for synthesizing oxetanes is through the cyclization of epoxy compounds. For instance, oxetan-3-ol can be synthesized from epoxy chloropropane via a series of reactions including ring-opening, esterification, electrophilic reaction, and ring-closure .
To introduce the bromoethynyl group, a common approach is to use a halogenation reaction. This can be achieved by reacting the oxetane derivative with a brominating agent under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would need to be optimized for efficiency, cost-effectiveness, and safety. This could involve the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromoethynyl)oxetan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromoethynyl group or to convert it into other functional groups.
Substitution: The bromoethynyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidizers.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetanones or other oxygenated derivatives, while reduction can yield dehalogenated products or other reduced forms of the compound.
Applications De Recherche Scientifique
3-(2-Bromoethynyl)oxetan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 3-(2-Bromoethynyl)oxetan-3-ol exerts its effects depends on the specific context in which it is used. In general, the reactivity of the bromoethynyl group allows it to participate in various chemical reactions, such as nucleophilic substitution or addition reactions. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxetan-3-ol: A simpler oxetane derivative without the bromoethynyl group. It is used as a building block in organic synthesis.
3-Oximinooxetane: An oxetane derivative with an oximino group, used as a precursor for energetic materials.
Thietan-3-ol: A sulfur-containing analog of oxetan-3-ol, used as a bioisostere of carboxylic acids.
Uniqueness
3-(2-Bromoethynyl)oxetan-3-ol is unique due to the presence of both the oxetane ring and the bromoethynyl group. This combination imparts distinct reactivity and properties to the molecule, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C5H5BrO2 |
|---|---|
Poids moléculaire |
177.00 g/mol |
Nom IUPAC |
3-(2-bromoethynyl)oxetan-3-ol |
InChI |
InChI=1S/C5H5BrO2/c6-2-1-5(7)3-8-4-5/h7H,3-4H2 |
Clé InChI |
AHZKMNBCSJREBP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C#CBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


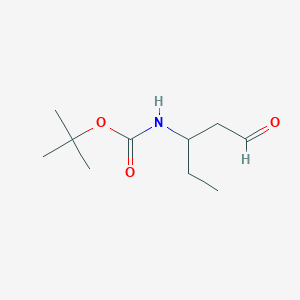
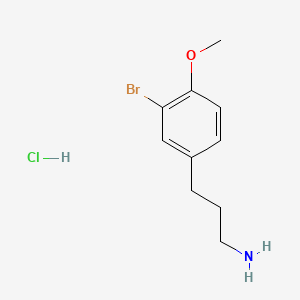
![1-[4-(Benzenesulfonyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B13464381.png)
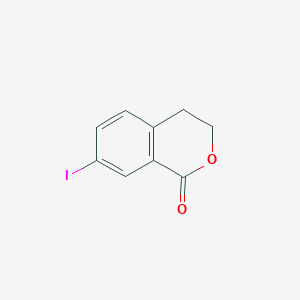
![tert-butyl 2-{4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13464410.png)

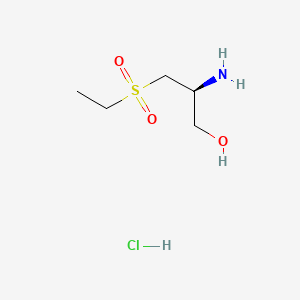
![rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclopentyl]-1,3,2-dioxaborolane](/img/structure/B13464428.png)
![3,8-Dioxabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13464434.png)
![2H,3H,9H-[1,4]dioxino[2,3-g]indole-8-carboxylic acid](/img/structure/B13464442.png)
![N-({5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methyl)pyridazine-4-carboxamide trihydrochloride](/img/structure/B13464444.png)

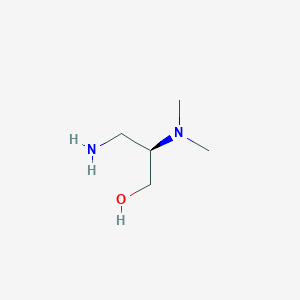
![Benzenamine, 3-methyl-4-[(trifluoromethyl)thio]-](/img/structure/B13464465.png)
